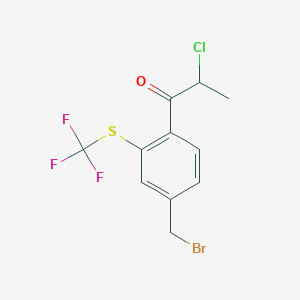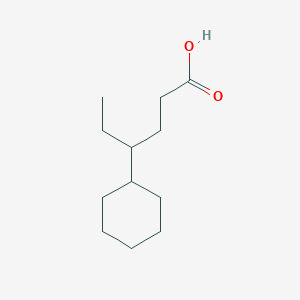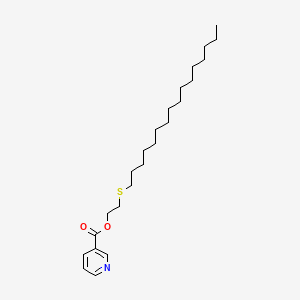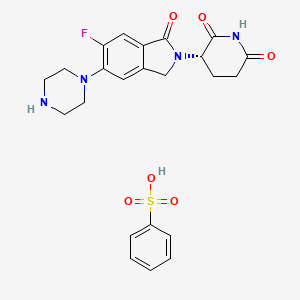
(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate is a complex organic compound that features a combination of fluorinated, piperazinyl, isoindolinyl, and piperidinedione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate typically involves multi-step organic synthesis. The process may include:
Formation of the Isoindolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Group: Piperazine is introduced through nucleophilic substitution or other suitable reactions.
Formation of Piperidine-2,6-dione: This involves the cyclization of appropriate precursors.
Final Coupling and Salt Formation: The final steps involve coupling the intermediate compounds and forming the benzenesulfonate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.
Reduction: Reduction reactions may target the carbonyl groups in the isoindolinone or piperidine-dione moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structural features.
Drug Development:
Medicine
Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It could be used in the development of diagnostic assays or imaging agents.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used in the production of other chemicals or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione
- ®-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione
- (S)-3-(6-Fluoro-1-oxo-5-(morpholin-1-yl)isoindolin-2-yl)piperidine-2,6-dione
Uniqueness
The uniqueness of (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C23H25FN4O6S |
|---|---|
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
benzenesulfonic acid;(3S)-3-(5-fluoro-3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H19FN4O3.C6H6O3S/c18-12-8-11-10(7-14(12)21-5-3-19-4-6-21)9-22(17(11)25)13-1-2-15(23)20-16(13)24;7-10(8,9)6-4-2-1-3-5-6/h7-8,13,19H,1-6,9H2,(H,20,23,24);1-5H,(H,7,8,9)/t13-;/m0./s1 |
Clave InChI |
XSVMHPMYURSHGO-ZOWNYOTGSA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


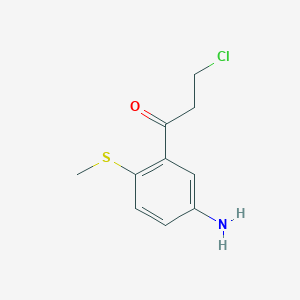
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
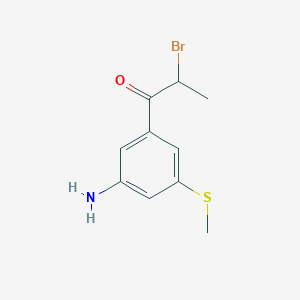
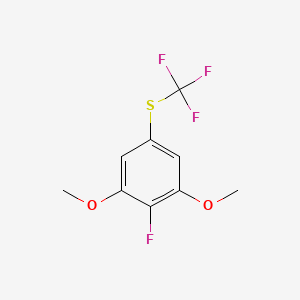
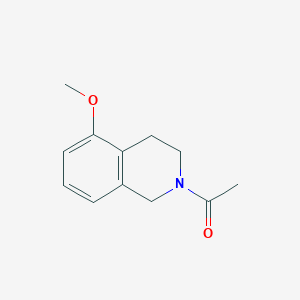


![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)

![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
